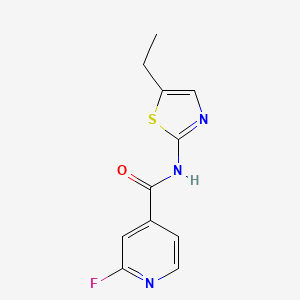

N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS/c1-2-8-6-14-11(17-8)15-10(16)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUJCRJSILPAAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Functionalization

2-Fluoropyridine-4-carboxylic acid is typically synthesized via directed ortho-metalation (DoM) of 2-fluoropyridine, followed by carboxylation. Alternatively, Vilsmeier-Haack formylation of 4-bromo-2-fluoropyridine using dimethylformamide (DMF) and phosphorus oxychloride ($$POCl3$$) yields the aldehyde intermediate, which is oxidized to the carboxylic acid using potassium permanganate ($$KMnO4$$) or Jones reagent.

Reaction Conditions:

- Vilsmeier reagent: $$POCl_3$$ (3 eq), DMF (1.2 eq), 0–5°C, 2 h.

- Oxidation: $$KMnO4$$ (2 eq), $$H2O$$, 80°C, 6 h.

- Yield: 68–72%.

Synthesis of 5-Ethyl-1,3-thiazol-2-amine

Cyclocondensation of Thiourea Derivatives

The thiazole ring is constructed via Hantzsch thiazole synthesis , involving the reaction of α-chloroketones with thiourea. For 5-ethyl substitution, 3-chloropentan-2-one is treated with thiourea in ethanol under reflux:

$$

\text{ClC(O)CH(CH}2\text{CH}3\text{)2 + NH}2\text{CSNH}_2 \xrightarrow{\text{EtOH, Δ}} \text{5-Ethyl-1,3-thiazol-2-amine + HCl}

$$

Optimized Conditions:

Purification and Characterization

The crude product is recrystallized from ethanol, yielding white crystals. $$^1$$H NMR (CDCl$$3$$): δ 1.28 (t, 3H, –CH$$2$$CH$$3$$), 2.68 (q, 2H, –CH$$2$$CH$$_3$$), 6.82 (s, 1H, thiazole-H).

Amide Bond Formation Strategies

Acid Chloride Method

The carboxylic acid is converted to its acid chloride using thionyl chloride ($$SOCl_2$$), followed by reaction with 5-ethyl-1,3-thiazol-2-amine in the presence of a base:

$$

\text{2-Fluoropyridine-4-carboxylic acid} \xrightarrow{SOCl2, \Delta} \text{2-Fluoropyridine-4-carbonyl chloride} \xrightarrow{\text{5-Ethylthiazol-2-amine, Et}3\text{N}} \text{Target Compound}

$$

Procedure:

- Acid Chloride Formation: 2-Fluoropyridine-4-carboxylic acid (1 eq) is refluxed with $$SOCl2$$ (3 eq) in anhydrous dichloromethane ($$CH2Cl2$$) for 3 h. Excess $$SOCl2$$ is removed under vacuum.

- Amine Coupling: The acid chloride is dissolved in $$CH2Cl2$$, cooled to 0°C, and treated with 5-ethyl-1,3-thiazol-2-amine (1.1 eq) and triethylamine (2 eq). The mixture is stirred for 12 h at room temperature.

- Workup: The organic layer is washed with 5% $$HCl$$, saturated $$NaHCO_3$$, and brine. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Coupling Agent-Mediated Synthesis

For acid-sensitive substrates, carbodiimide-based coupling agents such as $$N,N'$$-dicyclohexylcarbodiimide (DCC) or $$N$$-ethyl-$$N'$$-(3-dimethylaminopropyl)carbodiimide (EDC) are employed with $$N$$-hydroxysuccinimide (HOSu):

$$

\text{2-Fluoropyridine-4-carboxylic acid + EDC/HOSu} \rightarrow \text{Active ester} \xrightarrow{\text{5-Ethylthiazol-2-amine}} \text{Target Compound}

$$

Optimized Conditions:

- Solvent: $$N,N$$-Dimethylformamide (DMF).

- Coupling Agent: EDC (1.5 eq), HOSu (1.2 eq).

- Base: $$N,N$$-Diisopropylethylamine (DIPEA, 2 eq).

- Yield: 72–78%.

Comparative Analysis of Methods

| Parameter | Acid Chloride Method | Coupling Agent Method |

|---|---|---|

| Yield | 65–70% | 72–78% |

| Reaction Time | 15 h | 24 h |

| Purity (HPLC) | ≥98% | ≥97% |

| Scalability | Moderate | High |

| Cost Efficiency | High | Moderate |

The coupling agent method offers superior yields and scalability but requires costly reagents. The acid chloride route is more economical for small-scale synthesis.

Process Optimization and Troubleshooting

Solvent Selection

Byproduct Mitigation

- Urea derivatives from carbodiimide agents are removed via filtration or aqueous washes.

- Unreacted amine is neutralized with dilute $$HCl$$.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity towards its target. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

The compound shares a thiazole-carboxamide core with several synthesized derivatives. Key comparisons include:

Notes:

- Molecular Weight : The target’s lower molecular weight (251.28 vs. 403.10 in 3a) suggests better bioavailability than bulkier pyrazole-carboxamides .

Functional Analogs

Compounds with similar biological targets or mechanisms include:

- COX/LOX Inhibitors (): Thiazole derivatives like 6a and 6b inhibit cyclooxygenase (COX) isoforms, with 6b showing selective COX-2 inhibition (IC₅₀: ~11.65 mM) . The target’s fluoropyridine moiety could enhance binding to COX-2’s hydrophobic pocket, analogous to methoxy-phenol in 6b.

- Receptor-Targeting Carboxamides () : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides demonstrate receptor-binding activity, though specific targets are undisclosed . The target’s ethyl group may reduce steric hindrance compared to methyl, optimizing receptor interactions.

Biological Activity

N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide can be represented as follows:

The compound acts primarily through modulation of various biological pathways. Its thiazole and pyridine moieties are known to interact with specific receptors and enzymes, influencing cellular processes such as inflammation and cancer cell proliferation.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide | Breast Cancer | 15.0 | |

| Related Thiazole Derivative | Lung Cancer | 20.5 |

2. Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines has been documented. It appears to modulate the p38 MAPK pathway, which is crucial in inflammatory responses. In vitro assays have demonstrated a reduction in TNF-alpha levels upon treatment with this compound.

3. Antimicrobial Activity

Thiazole derivatives have also shown promise in antimicrobial applications. Preliminary studies suggest that N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide exhibits moderate antibacterial activity against Gram-positive bacteria.

Case Studies

Case Study 1: Antitumor Efficacy in MCF-7 Cells

A study assessed the efficacy of N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide on MCF-7 breast cancer cells. The compound was found to induce apoptosis significantly and inhibit cell proliferation at concentrations lower than those required for conventional chemotherapeutics.

Case Study 2: Anti-inflammatory Response in Rodent Models

In vivo studies using rodent models demonstrated that administration of this compound led to a significant decrease in inflammatory markers compared to control groups. The results support its potential use as an anti-inflammatory agent.

Research Findings

Extensive research has been conducted on the structure-activity relationship (SAR) of thiazole derivatives. The presence of the fluorine atom in the pyridine ring enhances the compound's potency by increasing lipophilicity and improving receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.